molecular formula C18H25BN2O4 B592318 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 1021918-86-4

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B592318
CAS No.: 1021918-86-4
M. Wt: 344.218
InChI Key: RPBPVRDAROETEF-UHFFFAOYSA-N
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Description

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound that features a benzo[d]imidazole core substituted with a tert-butyl ester and a dioxaborolane moiety. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-20-13-10-12(8-9-14(13)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBPVRDAROETEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732169
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021918-86-4
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

    Oxidation and reduction: The benzo[d]imidazole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Suzuki-Miyaura cross-coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

    Suzuki-Miyaura cross-coupling:

    Oxidation and reduction: Leads to various oxidized or reduced derivatives of the benzo[d]imidazole core, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Antagonist Development
This compound has been explored as a scaffold for the development of P2Y14 receptor antagonists. The P2Y14 receptor is implicated in several physiological processes and diseases, making it a target for drug discovery. Research indicates that modifications to the benzimidazole core can enhance binding affinity and selectivity for the receptor, which is crucial for therapeutic efficacy .

Cancer Research
In studies focusing on cancer treatment, derivatives of this compound have shown promise as inhibitors of specific proteins involved in tumor growth. For instance, benzimidazole derivatives have been synthesized that exhibit potent activity against BRD4, a protein associated with various cancers. The incorporation of the dioxaborolane moiety enhances the pharmacological properties of these compounds .

Organic Synthesis

Suzuki Coupling Reactions
The presence of the dioxaborolane group allows for effective participation in Suzuki coupling reactions. This reaction is widely utilized in organic synthesis to form carbon-carbon bonds. The compound serves as a boron-containing reagent that can couple with aryl halides to produce complex organic molecules .

Synthesis of Novel Heterocycles
The compound can also be employed in the synthesis of novel heterocyclic compounds. Its versatility allows for modifications that enable the formation of various ring systems through cyclization reactions. These heterocycles are often valuable intermediates in pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry
In material science, derivatives of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate are being investigated for their potential use in polymer chemistry. The dioxaborolane group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices .

Nanomaterials
Recent studies have explored the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions makes it a candidate for creating metal-organic frameworks (MOFs) that can be used in catalysis and gas storage applications .

Case Studies

Study Title Focus Findings
Exploration of Alternative Scaffolds for P2Y14 Receptor AntagonistsMedicinal ChemistryIdentified structural modifications enhancing receptor affinity .
Synthesis and Characterization of Benzimidazole DerivativesCancer ResearchShowed potent activity against BRD4 in melanoma models .
Suzuki Coupling Reactions Using DioxaborolanesOrganic SynthesisDemonstrated effectiveness in forming complex organic structures .
Development of Metal-Organic FrameworksMaterial ScienceExplored potential applications in catalysis and gas storage .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate depends on its specific application. In the context of Suzuki-Miyaura cross-coupling, the dioxaborolane moiety acts as a boron source, facilitating the formation of new carbon-carbon bonds through a palladium-catalyzed mechanism. The benzo[d]imidazole core can interact with various biological targets, modulating their activity through binding interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is unique due to its combination of a benzo[d]imidazole core and a dioxaborolane moiety. This structure imparts distinct electronic properties and reactivity, making it valuable in various synthetic and research applications.

Biological Activity

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉BNO₄
  • Molecular Weight : 294.15 g/mol
  • PubChem CID : 18525862

The compound features a benzo[d]imidazole core linked to a dioxaborolane moiety, which is known for its role in various chemical reactions and biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[d]imidazole exhibit anticancer activity. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the dioxaborolane moiety enhances the compound's interaction with biological targets.

StudyCompound TestedCell LineIC50 (µM)Mechanism
Benzo[d]imidazole derivativeHeLa10Apoptosis induction
Related dioxaborolane compoundMCF-715Cell cycle arrest

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines such as IL-1β from macrophages stimulated by lipopolysaccharides (LPS). This suggests a possible application in treating inflammatory diseases.

StudyCompound TestedCytokine Measured% Inhibition
Benzo[d]imidazole derivativeIL-1β35% at 10 µM
Dioxaborolane derivativeTNF-α40% at 20 µM

The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

  • Protein-Ligand Interactions : Computational models suggest that the compound binds to specific sites on target proteins involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Enzyme Activity : The dioxaborolane group may influence the activity of enzymes involved in metabolic processes related to inflammation and cancer progression.

Case Studies

A series of case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Case Study 1 : A derivative with structural similarities was tested in vivo on xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to controls.
    • Tumor Reduction : 60% reduction observed after 4 weeks of treatment.
  • Case Study 2 : In a model of acute inflammation induced by LPS, administration of the compound led to decreased paw swelling and reduced levels of inflammatory markers.
    • Paw Swelling Reduction : 50% decrease compared to untreated controls.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate?

  • Methodological Answer : The synthesis involves coupling the benzo[d]imidazole core with a boronate ester. A common approach includes:
  • Step 1 : Introducing the tert-butyl carbamate group via reaction of the imidazole nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) .
  • Step 2 : Installing the dioxaborolane moiety via Miyaura borylation. For example, using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in a polar solvent (e.g., DMSO) under inert conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of tert-butyl (δ ~1.3 ppm for C(CH₃)₃), benzo[d]imidazole (aromatic protons δ 7.0–8.5 ppm), and dioxaborolane (quartet for B-O-CH₂ at δ ~1.0–1.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~345.2 g/mol) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Moisture Sensitivity : The boronate ester is prone to hydrolysis. Store under inert gas (argon/nitrogen) in sealed containers with desiccants .
  • Temperature : Avoid prolonged exposure to temperatures >30°C. Refrigerate (2–8°C) for long-term stability .
  • Light Sensitivity : Protect from UV light to prevent decomposition of the imidazole ring .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states for the borylation step, identifying optimal Pd catalyst geometry (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict solvent effects (e.g., DMSO vs. THF) and catalyst turnover .
  • Validation : Compare computed activation energies with experimental yields (e.g., achieving >80% yield at 80°C for 12 hours) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹¹B NMR to confirm boronate integrity (δ ~28–32 ppm for dioxaborolane) .
  • X-ray Crystallography : For ambiguous structures, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and analyze to confirm regiochemistry of substitution .
  • 2D NMR (COSY, HSQC) : Map coupling between aromatic protons and adjacent carbons to rule out tautomeric forms of the imidazole .

Q. What experimental design principles apply to scaling up synthesis while minimizing side reactions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 3² factorial design can identify interactions between Pd catalyst (0.5–2 mol%) and reaction time (6–18 hours) .
  • Process Analytical Technology (PAT) : In-line IR spectroscopy monitors boronate formation in real time, reducing over-reaction risks .
  • Scalability : Transition from batch to flow chemistry for safer handling of exothermic steps (e.g., using Corning Advanced-Flow reactors) .

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